Benzyl 3-hydroxypropionate chemical properties and spectral data
Benzyl 3-hydroxypropionate chemical properties and spectral data
For Researchers, Scientists, and Drug Development Professionals
Abstract: Benzyl 3-hydroxypropionate is a carboxylic acid ester with potential applications as an intermediate in the synthesis of various organic compounds, including metabolites of pharmaceuticals like Cyclophosphamide. This technical guide provides a concise overview of its chemical properties and expected spectral data. Due to the limited availability of experimental data in public domains, this guide combines reported properties with predicted spectral characteristics to serve as a valuable resource for researchers.
Chemical Properties
Benzyl 3-hydroxypropionate is a clear, colorless to pale yellow oil. It is slightly soluble in chloroform and ethyl acetate. For optimal stability, it should be stored in a dry, sealed container at 2-8°C.
A summary of its key chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| CAS Number | 14464-10-9 | |
| Appearance | Clear Colourless to Pale Yellow Oil | |
| Boiling Point | 315.5 °C (Predicted) | |
| Density | 1.153 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | |
| Storage | Sealed in dry, 2-8°C |
Spectral Data
Experimental spectral data for Benzyl 3-hydroxypropionate is not widely available in public spectral databases. The following sections describe the expected spectral characteristics based on the chemical structure of the molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Benzyl 3-hydroxypropionate is expected to show distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the 3-hydroxypropionate moiety.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~4.30 | t | 2H | Methylene protons adjacent to hydroxyl (-CH₂-OH) |
| ~2.65 | t | 2H | Methylene protons adjacent to carbonyl (-CH₂-COO) |
| ~2.50 | br s | 1H | Hydroxyl proton (-OH) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172 | Carbonyl carbon (-COO-) |
| ~136 | Quaternary aromatic carbon (C-CH₂) |
| ~128.5 | Aromatic methine carbons (ortho- and meta- C-H) |
| ~128.0 | Aromatic methine carbon (para- C-H) |
| ~66 | Benzylic carbon (-CH₂-Ph) |
| ~59 | Methylene carbon adjacent to hydroxyl (-CH₂-OH) |
| ~38 | Methylene carbon adjacent to carbonyl (-CH₂-COO) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of Benzyl 3-hydroxypropionate would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | C-H stretch (aromatic) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1735 (strong) | C=O stretch (ester carbonyl) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~1200 | C-O stretch (ester) |
Mass Spectrometry (MS)
In a mass spectrum, Benzyl 3-hydroxypropionate (m/z = 180.20) would likely exhibit a molecular ion peak. Common fragmentation patterns would involve the loss of the benzyl group (C₇H₇, m/z = 91) or the benzyloxy group (C₇H₇O, m/z = 107), as well as fragmentation of the 3-hydroxypropionate chain.
Experimental Protocols
A common method for the synthesis of Benzyl 3-hydroxypropionate is the Fischer-Speier esterification of 3-hydroxypropionic acid with benzyl alcohol in the presence of an acid catalyst.
Reaction:
3-hydroxypropionic acid + benzyl alcohol --(H⁺ catalyst, Heat)--> Benzyl 3-hydroxypropionate + H₂O
Materials:
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3-hydroxypropionic acid
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Benzyl alcohol (in excess, can also act as a solvent)
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Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
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Anhydrous sodium sulfate
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Organic solvent (e.g., toluene, if not using excess benzyl alcohol)
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Sodium bicarbonate solution (for neutralization)
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Brine
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent like toluene), add 3-hydroxypropionic acid and an excess of benzyl alcohol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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If an organic solvent was used, remove it under reduced pressure.
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Dilute the residue with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude Benzyl 3-hydroxypropionate can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthesis workflow and a hypothetical signaling pathway involving a metabolite of Benzyl 3-hydroxypropionate.
